molecular formula C19H19NO3S B5540945 4-(Morpholin-4-ylcarbonothioyl)phenyl 4-methylbenzoate

4-(Morpholin-4-ylcarbonothioyl)phenyl 4-methylbenzoate

Cat. No.: B5540945
M. Wt: 341.4 g/mol
InChI Key: QJLVUUNSCHGTBB-UHFFFAOYSA-N
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Description

4-(Morpholin-4-ylcarbonothioyl)phenyl 4-methylbenzoate is an organic compound with the molecular formula C19H19NO3S.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-ylcarbonothioyl)phenyl 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with morpholine and carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to prevent contamination and ensure safety .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-ylcarbonothioyl)phenyl 4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-ylcarbonothioyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets. It inhibits the activity of enzymes like monoacylglycerol lipase and fatty acid amide hydrolase, which are involved in the degradation of endocannabinoids. By inhibiting these enzymes, the compound increases the levels of endocannabinoids, leading to various physiological effects such as reduced anxiety and pain .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholin-4-ylcarbonothioyl)benzoic acid
  • 4-(Morpholin-4-ylcarbonothioyl)phenyl 4-methyl-3,5-dinitrobenzoate

Uniqueness

4-(Morpholin-4-ylcarbonothioyl)phenyl 4-methylbenzoate is unique due to its specific structural features, such as the presence of both morpholine and benzoate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-14-2-4-16(5-3-14)19(21)23-17-8-6-15(7-9-17)18(24)20-10-12-22-13-11-20/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLVUUNSCHGTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670397
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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